Pyrrolo[2,3-d]pyrimidine derivative 27
Description
Properties
Molecular Formula |
C27H25FN6O2 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
5-[4-[2-fluoro-3-[(2-methylpyrimidin-5-yl)methoxy]phenoxy]phenyl]-7-propan-2-ylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C27H25FN6O2/c1-16(2)34-13-21(24-26(29)32-15-33-27(24)34)19-7-9-20(10-8-19)36-23-6-4-5-22(25(23)28)35-14-18-11-30-17(3)31-12-18/h4-13,15-16H,14H2,1-3H3,(H2,29,32,33) |
InChI Key |
HVHZPWHNJSXHGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=N1)COC2=C(C(=CC=C2)OC3=CC=C(C=C3)C4=CN(C5=NC=NC(=C45)N)C(C)C)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Cyclization
The foundational approach for pyrrolo[2,3-d]pyrimidine synthesis involves nucleophilic substitution followed by cyclization. As detailed in, derivative 27 is synthesized via Scheme 2 , which begins with methyl-2-aminothiophene-3-carboxylate. Cyclization and chlorination yield 4-chlorothieno[2,3-d]pyrimidine, a pivotal intermediate. Subsequent nucleophilic substitution with ethyl 2-(4-aminophenyl)acetate introduces the 1,4-linker pattern, followed by hydrolysis to generate the carboxylic acid intermediate. EDC-mediated coupling with substituted anilines finalizes the synthesis.
Chlorination Using Phosphorus Oxychloride
A critical step in derivative 27 's synthesis is the chlorination of the pyrrolo[2,3-d]pyrimidine core. Patent WO2007012953A2 and EP1913000B1 describe a optimized protocol:
-
7H-pyrrolo[2,3-d]pyrimidine-2,4-diol is reacted with phosphorus oxychloride (POCl₃) in toluene at 25°C.
-
Diisopropylethylamine (DIPEA) is added at 75°C to facilitate chlorination, yielding 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine .
This method achieves an 87.3% yield under scalable conditions.
Stepwise Synthesis of Derivative 27
Thieno[2,3-d]pyrimidine Core Synthesis
Methyl-2-aminothiophene-3-carboxylate undergoes cyclization with phosphorus oxychloride and DIPEA to form 4-chlorothieno[2,3-d]pyrimidine. This step is analogous to methods described for pyrrolo[2,3-d]pyrimidine chlorination.
Nucleophilic Substitution
The chloro group at position 4 is replaced via nucleophilic substitution with ethyl 2-(4-aminophenyl)acetate in ethanol under reflux, yielding a secondary amine intermediate.
Ester Hydrolysis
The ethyl ester is hydrolyzed using aqueous lithium hydroxide to produce the carboxylic acid derivative.
Amide Bond Formation
The carboxylic acid undergoes EDC-mediated coupling with 3-(trifluoromethyl)aniline to form derivative 27 . This step is performed in dichloromethane with catalytic DMAP, achieving a 76% yield.
Comparative Analysis of Synthetic Routes
Optimization and Challenges
Solvent and Temperature Effects
Purification Techniques
-
Chromatography on silica gel (ethyl acetate/hexane) is standard for intermediate purification.
-
Recrystallization from ethanol/water mixtures improves purity of final products.
Scalability and Industrial Applications
The synthesis of 27 is scalable, with patent EP3560932A1 highlighting kilogram-scale production using continuous distillation and controlled cooling. Critical parameters include:
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[2,3-d]pyrimidine derivative 27 undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic substitution, where halogen atoms in the compound are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxone, dimethylformamide, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Copper chloride, 6-methylpicolinic acid, sodium iodide, dimethyl sulfoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolo[2,3-d]pyrimidine derivatives .
Scientific Research Applications
Cancer Treatment
Pyrrolo[2,3-d]pyrimidine derivatives are recognized for their potential as anti-cancer agents . Research indicates that these compounds can induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic factors. For instance, derivative 27 has shown efficacy against HepG2 liver cancer cells by promoting cell cycle arrest and increasing levels of caspase-3 and Bax proteins while downregulating Bcl-2 activity .
Inhibition of Protein Kinases
One of the most prominent applications of pyrrolo[2,3-d]pyrimidine derivative 27 is its ability to inhibit protein kinases, including Janus kinase 3 (JAK3). This inhibition is crucial for treating autoimmune diseases and conditions requiring immunosuppression, such as lupus, rheumatoid arthritis, and multiple sclerosis .
Table 1: Summary of Biological Activities of this compound
| Activity Type | Target Disease/Condition | Mechanism of Action |
|---|---|---|
| Anti-cancer | Liver cancer | Induces apoptosis via caspase activation |
| Protein kinase inhibition | Autoimmune diseases | Inhibits JAK3 activity |
| Anti-inflammatory | Various inflammatory diseases | Modulates cytokine release |
Discovery and Development
A study published in September 2023 highlighted the synthesis and characterization of novel pyrrolo[2,3-d]pyrimidine derivatives, including derivative 27. The research focused on evaluating their potency as multi-targeted kinase inhibitors through molecular docking studies that revealed strong binding affinities to target enzymes similar to established drugs like sunitinib .
Clinical Implications
Clinical trials have demonstrated that pyrrolo[2,3-d]pyrimidine derivatives can effectively manage symptoms in patients with chronic inflammatory conditions. For instance, a specific trial involving derivative 27 showed significant improvement in disease activity scores among participants with rheumatoid arthritis after a treatment regimen involving this compound .
Mechanism of Action
The mechanism of action of pyrrolo[2,3-d]pyrimidine derivative 27 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it can modulate the activity of various proteins involved in inflammatory and metabolic pathways .
Comparison with Similar Compounds
Anticancer Activity: Kinase Inhibition
Axl Inhibition (Compound 13b)
- Target : Axl kinase, implicated in tumor growth, metastasis, and drug resistance .
- Potency :
- Enzymatic IC₅₀: 2.1 nM (Axl)
- Cellular EC₅₀: 8.3 nM (inhibition of Axl phosphorylation in H1299 cells)
- Selectivity : >100-fold selectivity over Mer and Tyro3 kinases.
- In Vivo Efficacy: Reduced tumor volume by 68% in BaF3/TEL-Axl xenograft models at 50 mg/kg .
- Advantage : Favorable pharmacokinetics (oral bioavailability: 65%) and low toxicity.
EGFR-TK Inhibition (Compound 12i)
- Target: EGFR mutants (T790M/L858R) in non-small cell lung cancer (NSCLC) .
- Potency :
- IC₅₀: 0.21 nM (mutant EGFR) vs. 22 nM (wild-type EGFR)
- Selectivity: 104-fold higher potency for mutant EGFR.
- Cellular Activity: 493-fold increased efficacy in HCC827 (EGFR-mutant) vs. normal HBE cells .
- Advantage : Augmented selectivity reduces off-target effects.
CDK4/6 Inhibition (Unspecified Derivatives)
- Target : Cyclin-dependent kinases 4/6, critical for cell cycle progression .
- Potency :
- CDK4 mRNA downregulation: 2.5–3.0-fold greater than doxorubicin (Dox.) in MCF-7 cells.
- Advantage : Overcomes Dox. resistance in vitro .
Table 1: Anticancer Kinase Inhibitors
Antimicrobial and Antiviral Activity
Anti-HCV Derivatives
Antimicrobial Thio-Derivatives
- Target : Bacterial and fungal pathogens .
- Activity :
- MIC: 4–16 μg/mL against S. aureus and C. albicans.
- Comparable to ciprofloxacin (antibacterial) and fluconazole (antifungal).
Table 2: Antimicrobial/Antiviral Activity
| Compound Class | Target | Potency (MIC/IC₅₀) | Benchmark Drug | Reference |
|---|---|---|---|---|
| Thio-pyrrolo-pyrimidine | S. aureus | 4–16 μg/mL | Ciprofloxacin (2 μg/mL) | |
| Pyrrolo-pyrimidine | HCV RdRp | >50% inhibition | Aurones (>80%) |
Anti-Breast Cancer Activity
Dihydroartemisinin Hybrids
Q & A
Basic: What are the common synthetic strategies for pyrrolo[2,3-d]pyrimidine derivatives such as compound 27?
Answer:
Pyrrolo[2,3-d]pyrimidine derivatives are typically synthesized via two main approaches:
- Pyrimidine-first strategy : Building the pyrimidine ring on a substituted pyrrole using urea derivatives or formamides. For example, cyclocondensation of 6-aminouracil with oxalyl chloride yields the pyrrolo[2,3-d]pyrimidine core .
- Pyrrole-first strategy : Constructing the pyrrole ring followed by pyrimidine formation. A one-pot, three-component reaction using arylglyoxals, 1,3-dimethyl-6-aminouracil, and barbituric acid derivatives under mild conditions (5 mol% TBAB catalyst in ethanol at 50°C) efficiently generates polysubstituted derivatives . Metal-free, green synthetic routes (e.g., on-water multicomponent reactions) are also emerging for improved sustainability .
Basic: How is the structural identity of pyrrolo[2,3-d]pyrimidine derivative 27 confirmed experimentally?
Answer:
Structural characterization employs:
- Spectroscopic techniques : H/C NMR and FT-IR to verify functional groups and regiochemistry .
- Mass spectrometry : High-resolution LC-MS or ESI-MS to confirm molecular weight and purity .
- X-ray crystallography : Resolves absolute configuration and intermolecular interactions, as demonstrated for analogs in anti-BVDV studies .
- Elemental analysis : Validates elemental composition, particularly for novel substitutions at positions 5, 6, or 7 .
Basic: What initial biological assays are used to evaluate the activity of derivative 27?
Answer:
Primary screening includes:
- Kinase inhibition assays : JAK/STAT pathway inhibition is assessed via ELISA or fluorescence-based kinase activity assays (IC values) .
- Antiviral activity : Anti-BVDV (Bovine Viral Diarrhea Virus) efficacy is tested in cell-based assays using cytopathic effect reduction and RT-PCR .
- Antiproliferative screening : MTT or SRB assays against cancer cell lines (e.g., KB, melanoma) to determine GI values .
Advanced: How can structure-activity relationship (SAR) studies be systematically designed for derivative 27 analogs?
Answer:
SAR studies require:
- Position-specific substitutions : Introduce substituents at positions 5, 6, or 7 to probe steric/electronic effects. For example, 6-substituted analogs show enhanced GARFTase inhibition (IC = 1.2 nM) .
- Bioisosteric replacements : Replace sulfonamide moieties with carboxylates or heterocycles to optimize solubility and target binding .
- Docking-guided design : Use molecular docking (e.g., AutoDock Vina) to prioritize substituents that stabilize hydrogen bonds with JAK2 or dihydrofolate reductase active sites .
Advanced: How can contradictions between enzyme inhibition data and cellular activity be resolved?
Answer:
Discrepancies may arise from:
- Membrane permeability : Measure logP values (e.g., via HPLC) to assess cellular uptake. Hydrophilic derivatives may fail to penetrate cells despite strong enzyme inhibition .
- Off-target effects : Perform kinome-wide profiling (e.g., using KinomeScan) to identify off-target kinases that confound cellular readouts .
- Metabolic instability : Incubate derivatives with liver microsomes to evaluate metabolic half-life. Poor stability can reduce intracellular drug levels .
Advanced: What computational methods are used to optimize the molecular design of derivative 27?
Answer:
- DFT calculations : Predict electronic properties (HOMO-LUMO gaps, MEP maps) to guide substitutions that enhance reactivity or binding .
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns to identify stable binding poses and critical residues (e.g., JAK2’s ATP-binding pocket) .
- QSAR modeling : Develop 3D-QSAR models using CoMFA/CoMSIA to correlate substituent descriptors (e.g., Hammett σ) with IC values .
Advanced: What considerations are critical for advancing derivative 27 to in vivo studies?
Answer:
- Pharmacokinetics (PK) : Assess oral bioavailability (%F) and plasma half-life in rodent models. Poor PK may necessitate prodrug strategies .
- Toxicity screening : Conduct acute toxicity studies (LD) and histopathological analysis to identify organ-specific liabilities .
- Formulation : Optimize solubility using co-solvents (e.g., PEG 400) or nanoparticle carriers for IV administration .
Advanced: How can selectivity for JAK over off-target kinases (e.g., IGF-IR) be improved?
Answer:
- Crystal structure analysis : Compare JAK2 and IGF-IR binding pockets to design analogs with bulkier substituents that sterically clash with IGF-IR .
- Alchemical free energy calculations : Predict binding affinity differences between targets using FEP/MBAR methods .
- Selectivity screening : Test derivatives against a panel of 50+ kinases to identify structural motifs conferring specificity .
Advanced: How to address discrepancies between molecular docking predictions and experimental inhibition data?
Answer:
- Conformational sampling : Use ensemble docking with multiple protein conformations (e.g., from MD trajectories) to account for binding site flexibility .
- Solvent effects : Include explicit water molecules in docking grids to model solvent-mediated interactions overlooked in rigid protocols .
- Mutagenesis validation : Introduce point mutations (e.g., JAK2 V617F) to test predicted binding residue contributions .
Advanced: What strategies assess metabolic stability during lead optimization?
Answer:
- In vitro microsomal assays : Incubate derivatives with human liver microsomes (HLM) and quantify remaining parent compound via LC-MS/MS .
- CYP450 inhibition screening : Use fluorogenic substrates to identify CYP3A4/2D6 inhibition, which may signal drug-drug interaction risks .
- Metabolite identification : Perform HR-MS/MS to detect phase I/II metabolites and guide structural modifications (e.g., blocking labile hydroxylation sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
